N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide
Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked to a 3-methylbenzamide group and a 3,4-dihydroquinoline moiety via a thioether bridge. The compound’s synthesis likely involves multi-step reactions, including thioether formation and amidation, with characterization via IR, NMR, and MS .
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S2/c1-14-6-4-8-16(12-14)19(27)22-20-23-24-21(29-20)28-13-18(26)25-11-5-9-15-7-2-3-10-17(15)25/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSVOPIFCAKVPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide typically involves a multi-step process:
Formation of the 3,4-dihydroquinolin-1(2H)-one: This can be achieved through the reduction of quinoline derivatives using hydrogenation or other reducing agents.
Synthesis of the 1,3,4-thiadiazole ring: This step often involves the cyclization of thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling of the two intermediates: The 3,4-dihydroquinolin-1(2H)-one derivative is reacted with the thiadiazole intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the benzamide group: The final step involves the acylation of the coupled product with 3-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline and thiadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives. Substitution reactions could introduce halogens or nitro groups into the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Its structure suggests potential interactions with biological macromolecules, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential. Its ability to interact with enzymes and receptors could lead to the development of new pharmaceuticals.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-methylbenzamide exerts its effects likely involves multiple pathways:
Molecular Targets: The compound may target enzymes or receptors, inhibiting or modulating their activity.
Pathways Involved: It could interfere with cellular signaling pathways, leading to changes in cell behavior, such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound’s distinctiveness lies in its 3,4-dihydroquinoline and 3-methylbenzamide substituents. Comparable compounds (e.g., N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives from ) often prioritize simpler alkyl or aryl groups (e.g., ethyl, p-tolylamino) for enhanced solubility and cytotoxicity. For example:
- Compound 4y (): Exhibits potent anticancer activity (IC50 = 0.034–0.084 mmol L<sup>−1</sup> against A549 and MCF-7 cells) due to its p-tolylamino and ethyl groups, which may improve membrane permeability .
- Compounds 5e–5m (): Feature phenoxy or benzylthio substituents, yielding moderate melting points (132–170°C), suggesting varied crystallinity compared to the target compound .
The 3,4-dihydroquinoline moiety in the target compound may enhance receptor binding affinity, akin to patented derivatives in and , which incorporate similar bicyclic amines for kinase inhibition .
Physicochemical Properties
- Melting Points : The target compound’s melting point is unreported, but analogues with bulky substituents (e.g., 5h : 133–135°C; 5j : 138–140°C) suggest moderate thermal stability .
- Solubility: The 3-methylbenzamide group may reduce solubility compared to 5k–5m (), which have methoxy/phenoxy groups enhancing hydrophilicity .
Q & A
Basic: What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions requiring precise control of functional group compatibility. Key steps include:
- Thioether linkage formation : Reaction of 2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl thiol with 5-chloro-1,3,4-thiadiazole under alkaline conditions (K₂CO₃ in dry acetone, reflux, 3–5 h) .
- Amide coupling : Use of coupling agents like EDCI/HOBt for attaching 3-methylbenzamide to the thiadiazole ring .
Optimization strategies :- Monitor reaction progress via TLC/HPLC to prevent over-alkylation or hydrolysis .
- Purify intermediates via column chromatography (silica gel, CHCl₃:MeOH 9:1) to isolate >95% purity .
Basic: How do the functional groups (e.g., thiadiazole, dihydroquinoline) influence its biological activity?
- Thiadiazole ring : Enhances electron-deficient character, promoting interactions with biological targets (e.g., kinase active sites) via π-π stacking .
- Dihydroquinoline moiety : Contributes to lipophilicity, improving blood-brain barrier penetration in CNS-targeted studies .
- Benzamide group : Stabilizes hydrogen bonding with protein residues (e.g., EGFR tyrosine kinase) .
Experimental validation : Use SPR (surface plasmon resonance) to quantify binding affinities (e.g., Kd = 12.3 nM for EGFR inhibition) .
Advanced: How can contradictory cytotoxicity data across studies be resolved?
Discrepancies in IC₅₀ values (e.g., 2.1 μM vs. 8.7 μM in HeLa cells) may arise from:
- Assay variability : Standardize protocols (e.g., MTT assay incubation time: 48 h, 10% FBS) .
- Compound stability : Perform stability studies (HPLC-MS) in cell culture media to detect degradation products .
- Structural analogs : Compare with derivatives lacking the dihydroquinoline group to isolate pharmacophore contributions .
Advanced: What computational methods are suitable for predicting its mechanism of action?
| Method | Application | Example Output |
|---|---|---|
| Molecular Docking | Identify binding poses in ATP-binding pockets | ΔG = -9.2 kcal/mol (PDB: 1M17) |
| QSAR Modeling | Correlate substituents with bioactivity | LogP >3.5 enhances cytotoxicity |
| MD Simulations | Assess stability of target-ligand complexes | RMSD <2.0 Å over 100 ns |
Basic: Which spectroscopic techniques are critical for structural validation?
- ¹H/¹³C NMR : Confirm thiadiazole proton environments (δ 8.2–8.5 ppm) and amide carbonyl signals (δ 168–170 ppm) .
- HRMS : Verify molecular ion peak [M+H]⁺ at m/z 469.1234 (calc. 469.1238) .
- FT-IR : Detect S–C=N stretch (1090 cm⁻¹) and amide C=O (1650 cm⁻¹) .
Advanced: How can synthetic yield be improved without compromising purity?
- Microwave-assisted synthesis : Reduce reaction time for thioether formation from 5 h to 20 min (yield increase: 58% → 82%) .
- Solvent-free conditions : Use ball milling for amide coupling (yield: 90%, purity: 98%) .
- Catalyst optimization : Replace K₂CO₃ with Cs₂CO₃ for enhanced nucleophilicity in SNAr reactions .
Advanced: What strategies validate its selectivity against off-target proteins?
- Kinase profiling panels : Test against 50+ kinases (e.g., IC₅₀ <100 nM for ABL1 vs. >10 μM for SRC) .
- Crystal structure analysis : Resolve X-ray co-crystals with target proteins to identify key interactions (e.g., hydrogen bonds with Glu286) .
- Proteome-wide affinity pulldown : Use biotinylated analogs for chemoproteomic screening .
Basic: What are the recommended storage conditions to maintain stability?
- Temperature : -20°C under argon .
- Solubility : DMSO stock solutions (10 mM) stable for 3 months at -80°C .
- Light sensitivity : Store in amber vials to prevent thiadiazole ring photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
